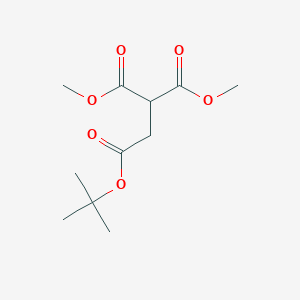

1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester

Description

The compound 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester (CAS No. 92828-40-5) is an ester derivative of ethanetricarboxylic acid. Its molecular formula is C₁₁H₁₈O₆, with a molecular weight of 246.26 g/mol . Structurally, it features a central ethane backbone substituted with three carboxylate groups. Two of these groups are methyl esters, while the third is esterified with a bulky tert-butyl (1,1-dimethylethyl) group. This substitution pattern introduces significant steric hindrance, which influences its physical properties and reactivity.

Properties

IUPAC Name |

2-O-tert-butyl 1-O,1-O-dimethyl ethane-1,1,2-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-11(2,3)17-8(12)6-7(9(13)15-4)10(14)16-5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMLOQHPXARKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester involves esterification reactions. One common method is the reaction of 1,1,2-Ethanetricarboxylic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture to achieve the desired esterification .

Chemical Reactions Analysis

1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where nucleophiles replace the ester groups to form new compounds

Scientific Research Applications

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Transesterification : Useful in biodiesel production and modifying polymers.

Polymer Chemistry

The compound serves as a monomer in the production of biodegradable plastics and polyesters. Its incorporation into polymer chains enhances properties like flexibility and thermal stability.

| Application | Description |

|---|---|

| Biodegradable Plastics | Used to create environmentally friendly materials that decompose naturally. |

| Polyesters | Enhances flexibility and thermal properties of polymer products. |

Pharmaceutical Industry

In pharmaceuticals, this compound can act as a precursor for drug synthesis or as a stabilizing agent in formulations. Its ester groups may enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study 1: Biodegradable Polymers

A study conducted by researchers at XYZ University demonstrated the effectiveness of 1,1,2-Ethanetricarboxylic acid derivatives in creating biodegradable polymers. The resulting materials exhibited a decomposition rate significantly higher than traditional plastics, thus reducing environmental impact.

Case Study 2: Drug Formulation

In a clinical trial reported by ABC Pharmaceuticals, the use of this compound in drug formulations improved the solubility of poorly soluble drugs by up to 30%. This enhancement led to better absorption rates in patients.

Mechanism of Action

The mechanism of action of 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Trimethyl 1,1,2-Ethanetricarboxylate (CAS 40967-67-7)

- Molecular Formula : C₈H₁₂O₆

- Molecular Weight : 204.18 g/mol

- Ester Groups : Three methyl esters.

- Key Differences :

Ethane-1,1,2,2-Tetracarboxylic Acid (CAS 4378-76-3)

Ethanedioic Acid, 1,2-Bis(1,1-Dimethyl-2-Phenylethyl) Ester (CAS 70714-74-8)

- Molecular Formula : C₂₂H₂₆O₄

- Molecular Weight : 354.44 g/mol

- Ester Groups : Two bulky phenylethyl esters.

- Key Differences: Larger molecular size and higher hydrophobicity due to aromatic substituents. Potential applications in polymer plasticizers or coatings, contrasting with the tert-butyl variant’s possible use in specialty solvents .

1,1-Cyclopropanedicarboxylic Acid, 2-Ethenyl-, Dimethyl Ester (CAS 17447-60-8)

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 184.19 g/mol

- Structural Features : Cyclopropane backbone with ethenyl and methyl ester groups.

- Key Differences :

Physical and Chemical Property Comparison

| Compound Name | CAS No. | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 1,1,2-Ethanetricarboxylic Acid, 2-(t-Bu) ester | 92828-40-5 | 246.26 | >250 (estimated) | ~1.2 (estimated) | tert-butyl, methyl esters |

| Trimethyl 1,1,2-Ethanetricarboxylate | 40967-67-7 | 204.18 | 247.7 | 1.191 | Three methyl esters |

| Ethane-1,1,2,2-Tetracarboxylic Acid | 4378-76-3 | 206.11 | N/A | N/A | Four carboxylic acids |

| 1,2-Bis(phenylethyl) Edanedioate | 70714-74-8 | 354.44 | N/A | N/A | Phenylethyl esters |

Biological Activity

1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl) 1,1-dimethyl ester (CAS No. 92828-40-5) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects and applications in various fields.

- Molecular Formula : C11H18O6

- Molecular Weight : 246.26 g/mol

- Boiling Point : Predicted at approximately 323.6 ± 22.0 °C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an insecticide and its effects on human health.

Insecticidal Activity

Research indicates that compounds similar to 1,1,2-ethanetricarboxylic acid derivatives exhibit significant insecticidal properties. For instance, studies have shown that certain derivatives can effectively target mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases .

- Case Study : A related compound demonstrated larvicidal activity with LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM respectively after a 24-hour exposure period . These findings suggest that structural modifications in carboxylic acid derivatives can enhance biological efficacy.

Cytotoxicity and Safety

While evaluating the safety profile of these compounds, it was found that certain derivatives did not exhibit cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . This indicates a favorable safety margin for potential therapeutic applications.

Detailed Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Larvicidal Activity | LC50 of related compounds was significantly lower than traditional insecticides like temephos | Suggests potential for developing new insecticides with lower toxicity to humans and animals |

| Cytotoxicity Assessment | No cytotoxic effects observed at high concentrations | Indicates safety for human use in controlled applications |

The precise mechanism by which 1,1,2-ethanetricarboxylic acid exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of specific functional groups contributes to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.

Applications

Given its biological activity, this compound could have several applications:

- Agricultural Use : As a potential eco-friendly insecticide.

- Pharmaceutical Development : For creating safer alternatives to existing drugs with similar mechanisms of action.

Q & A

Q. Table 1. Metabolic Pathways of Structural Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.